molecular formula C8H16ClN3 B2574054 (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine CAS No. 956951-08-9

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine

Cat. No. B2574054
CAS RN: 956951-08-9
M. Wt: 189.69
InChI Key: BJLAKXHYBBMYED-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine, also known as (3MPP), is an organic compound that is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 99.9°C. (3MPP) is a versatile reagent that can be used in a variety of reactions, such as the Knoevenagel condensation, the Biginelli reaction, and the Mannich reaction. In addition, (3MPP) has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors, including pyrazole derivatives, play a pivotal role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This is crucial for predicting drug-drug interactions when multiple drugs are coadministered to patients. The review highlights the importance of various inhibitors, including pyrazole-based ones, for understanding the metabolism of drugs by hepatic CYP enzymes (Khojasteh et al., 2011).

Synthetic and Medicinal Perspective of Methyl Substituted Pyrazoles

Methyl substituted pyrazoles, including 3-methyl pyrazole derivatives, exhibit a wide spectrum of biological activities. This review discusses the synthetic approaches and the medicinal significance of these derivatives up to March 2021, aiming to assist medicinal chemists in generating new leads with pyrazole nucleus (Sharma et al., 2021).

Applications in Heterocycles Synthesis

The reactivity of certain pyrazole derivatives makes them valuable as building blocks for synthesizing a variety of heterocyclic compounds. This review provides an overview of the chemistry and significance of pyrazole derivatives in the synthesis of heterocycles and dyes, highlighting their unique reactivity and the potential for future innovative transformations (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives have been identified with diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This review covers therapeutic applications and patents related to pyrazoline derivatives, underscoring their significant pharmacological effects and potential as pharmaceutical agents (Shaaban et al., 2012).

Synthetic Strategies for Anticancer Agents

Research on pyrazoline derivatives' biological activity has highlighted their potential as anticancer agents. This review discusses the synthetic strategies of pyrazoline derivatives for developing new anticancer agents, indicating the significant role of pyrazoline in pharmaceutical chemistry (Ray et al., 2022).

properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQVLJLLOUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263442
Record name 3-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine

CAS RN

956951-08-9
Record name 3-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956951-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-propyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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